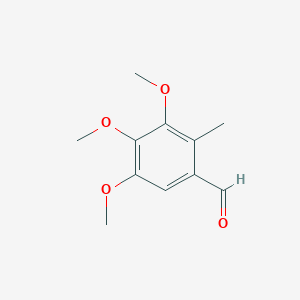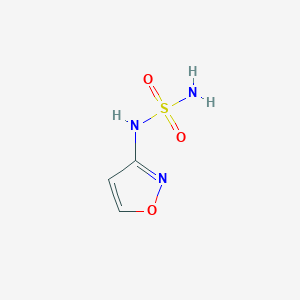
N-1,2-Oxazol-3-ylsulfuric diamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1,2-Oxazol-3-ylsulfuric diamide is a heterocyclic compound that contains both oxazole and diamide functional groups Oxazoles are five-membered aromatic rings with one oxygen and one nitrogen atom, while diamides are compounds containing two amide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing oxazoles is the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones . Another method is the Fischer oxazole synthesis, which uses cyanohydrins and aldehydes .
One approach is the reaction of amines with isocyanates or carbamoyl chlorides . The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran and may require catalysts like triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production of N-1,2-Oxazol-3-ylsulfuric diamide may involve continuous flow synthesis techniques, which offer advantages in terms of scalability and efficiency . Green chemistry approaches, such as the use of microwave-assisted synthesis and ionic liquids, can also be employed to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
N-1,2-Oxazol-3-ylsulfuric diamide can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazolone derivatives.
Reduction: Reduction of the oxazole ring can yield dihydrooxazole derivatives.
Substitution: Electrophilic aromatic substitution can occur at the C5 position of the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions include oxazolone derivatives, dihydrooxazole derivatives, and various substituted oxazoles .
Wissenschaftliche Forschungsanwendungen
N-1,2-Oxazol-3-ylsulfuric diamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-1,2-Oxazol-3-ylsulfuric diamide involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression . The compound’s ability to interact with ryanodine receptors, which are calcium channels in muscle cells, can lead to muscle paralysis and death in insects .
Vergleich Mit ähnlichen Verbindungen
N-1,2-Oxazol-3-ylsulfuric diamide can be compared with other oxazole and diamide derivatives:
Oxazole Derivatives: Compounds like oxazolone and dihydrooxazole share the oxazole ring structure but differ in their functional groups and reactivity.
Diamide Derivatives: Anthranilic diamides and phthalic diamides are similar in containing two amide groups but differ in their core structures and applications.
The uniqueness of this compound lies in its combination of oxazole and diamide functionalities, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
71565-64-5 |
|---|---|
Molekularformel |
C3H5N3O3S |
Molekulargewicht |
163.16 g/mol |
IUPAC-Name |
3-(sulfamoylamino)-1,2-oxazole |
InChI |
InChI=1S/C3H5N3O3S/c4-10(7,8)6-3-1-2-9-5-3/h1-2H,(H,5,6)(H2,4,7,8) |
InChI-Schlüssel |
KRUDCOOLBJXSRQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CON=C1NS(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


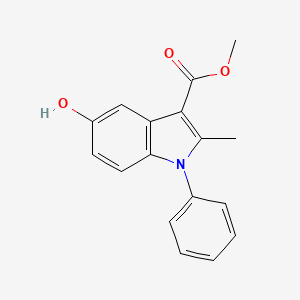

![{3-[(Oxan-2-yl)oxy]propylidene}(triphenyl)-lambda~5~-phosphane](/img/structure/B14459911.png)
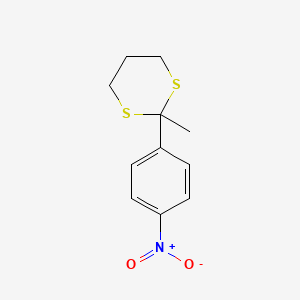


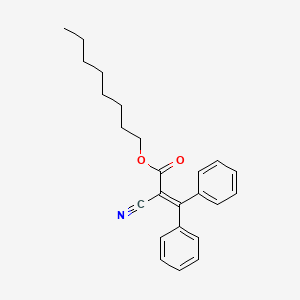
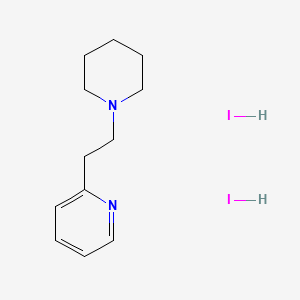
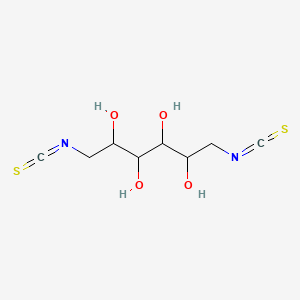

![2-(2-acetyloxypropanoyloxy)ethyl-trimethylazanium;[(1S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate](/img/structure/B14459966.png)


